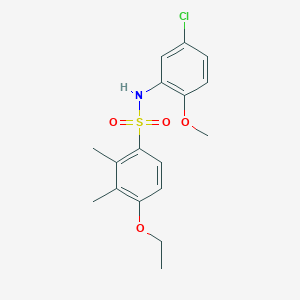

N-(5-chloro-2-methoxyphenyl)-4-ethoxy-2,3-dimethylbenzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-chloro-2-methoxyphenyl)-4-ethoxy-2,3-dimethylbenzene-1-sulfonamide, also known as acesulfame potassium, is a calorie-free artificial sweetener that is commonly used in food and beverage products. It was discovered in 1967 by German chemist Karl Clauss, and has since become a popular alternative to sugar due to its low calorie content and high sweetness.

Mechanism of Action

Acesulfame potassium works by stimulating the sweet taste receptors on the tongue, which sends a signal to the brain that a sweet taste has been detected. Unlike sugar, it does not provide any calories or energy to the body, making it an attractive alternative for those looking to reduce their calorie intake.

Biochemical and Physiological Effects:

Research has shown that N-(5-chloro-2-methoxyphenyl)-4-ethoxy-2,3-dimethylbenzene-1-sulfonamide potassium is rapidly absorbed in the small intestine and excreted unchanged in the urine. It does not appear to have any significant effects on blood glucose or insulin levels, and is generally considered safe for consumption in moderate amounts.

Advantages and Limitations for Lab Experiments

Acesulfame potassium has several advantages for use in lab experiments, including its high sweetness and low calorie content. It is also stable under a wide range of temperatures and pH levels, making it a useful ingredient in a variety of food and beverage products. However, its potential health risks and effects on the gut microbiome and thyroid function should be taken into consideration when designing experiments.

Future Directions

There are several areas of future research that could help to further our understanding of N-(5-chloro-2-methoxyphenyl)-4-ethoxy-2,3-dimethylbenzene-1-sulfonamide potassium and its effects on human health. These include:

- Long-term studies on the safety and health effects of N-(5-chloro-2-methoxyphenyl)-4-ethoxy-2,3-dimethylbenzene-1-sulfonamide potassium in humans

- Studies on the potential effects of N-(5-chloro-2-methoxyphenyl)-4-ethoxy-2,3-dimethylbenzene-1-sulfonamide potassium on the gut microbiome and thyroid function

- Development of new methods for synthesizing N-(5-chloro-2-methoxyphenyl)-4-ethoxy-2,3-dimethylbenzene-1-sulfonamide potassium that are more efficient and environmentally friendly

- Investigation of the potential use of N-(5-chloro-2-methoxyphenyl)-4-ethoxy-2,3-dimethylbenzene-1-sulfonamide potassium as a therapeutic agent for obesity and type 2 diabetes.

In conclusion, N-(5-chloro-2-methoxyphenyl)-4-ethoxy-2,3-dimethylbenzene-1-sulfonamide potassium is a calorie-free artificial sweetener that has been extensively studied for its potential health benefits and risks. While it has several advantages for use in lab experiments, its potential health risks and effects on the gut microbiome and thyroid function should be taken into consideration when designing experiments. Further research is needed to fully understand the effects of this compound on human health and to develop new methods for synthesizing it more efficiently and sustainably.

Synthesis Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)-4-ethoxy-2,3-dimethylbenzene-1-sulfonamide potassium involves several steps, including the reaction of 5-chloro-2-methoxyaniline with acetic anhydride to form 5-chloro-2-methoxyacetanilide. This compound is then reacted with ethyl chloroformate to produce ethyl 5-chloro-2-methoxy-N-(2-oxo-2-ethoxyethyl)benzene sulfonamide. Finally, this compound is treated with potassium hydroxide to form N-(5-chloro-2-methoxyphenyl)-4-ethoxy-2,3-dimethylbenzene-1-sulfonamide potassium.

Scientific Research Applications

Acesulfame potassium has been extensively studied for its potential health benefits and risks. Some studies have suggested that it may help to reduce the risk of obesity and type 2 diabetes by providing a low-calorie alternative to sugar. Other studies have raised concerns about its safety, with some research indicating that it may have negative effects on the gut microbiome and thyroid function.

properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO4S/c1-5-23-15-8-9-17(12(3)11(15)2)24(20,21)19-14-10-13(18)6-7-16(14)22-4/h6-10,19H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVPXOUFQZGTCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(benzenesulfonyl)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]piperidine-2-carboxamide](/img/structure/B2444850.png)

![N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2444855.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2444858.png)

![3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/no-structure.png)

![1-[4-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone](/img/structure/B2444865.png)

![1-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-[3-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl]piperazine](/img/structure/B2444867.png)

![N-{3'-acetyl-1-[2-(4-chlorophenoxy)ethyl]-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2444870.png)

![2-((5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide](/img/structure/B2444871.png)